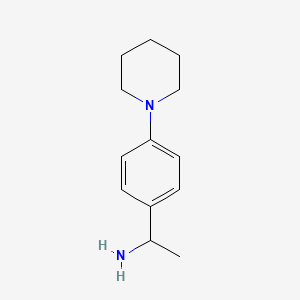

1-(4-Piperidin-1-yl-phenyl)-ethylamine

Description

BenchChem offers high-quality 1-(4-Piperidin-1-yl-phenyl)-ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Piperidin-1-yl-phenyl)-ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-piperidin-1-ylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11(14)12-5-7-13(8-6-12)15-9-3-2-4-10-15/h5-8,11H,2-4,9-10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRGEQLNGUDZDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406727 | |

| Record name | 1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869943-44-2 | |

| Record name | α-Methyl-4-(1-piperidinyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869943-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Piperidin-1-yl-phenyl)-ethylamine: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(4-Piperidin-1-yl-phenyl)-ethylamine. The content is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound, grounded in established chemical principles and methodologies. While this specific molecule is not extensively cataloged in publicly available databases, its synthesis and properties can be confidently extrapolated from well-known chemical transformations and the behavior of analogous structures.

Introduction and Molecular Overview

1-(4-Piperidin-1-yl-phenyl)-ethylamine is a substituted phenethylamine derivative characterized by a piperidine ring attached to the para position of a phenyl ring, which in turn bears a 1-aminoethyl group. This unique combination of a tertiary amine (piperidine), an aromatic system, and a chiral primary amine center suggests a rich chemical profile and potential for biological activity. The presence of a chiral center at the alpha-carbon of the ethylamine side chain indicates that this compound can exist as a racemic mixture of (R) and (S) enantiomers, each potentially exhibiting distinct pharmacological properties.

The core structure is related to a broad class of phenethylamine compounds known for their activity within the central nervous system (CNS). The addition of the 4-piperidin-1-yl group significantly increases the molecular weight and lipophilicity compared to simpler phenethylamines, which can have profound effects on its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Predicted Physicochemical Properties

| Property | Predicted Value | Remarks |

| Molecular Formula | C₁₃H₂₀N₂ | |

| Molecular Weight | 204.31 g/mol | |

| Appearance | Likely a solid or high-boiling liquid | Based on analogous structures. |

| pKa | ~10.5 (for the ethylamine) | Predicted based on similar primary amines. The piperidine nitrogen will have a lower pKa. |

| Solubility | Soluble in organic solvents; likely forms water-soluble salts. | The basic amine groups allow for salt formation with acids. |

Synthesis of 1-(4-Piperidin-1-yl-phenyl)-ethylamine

The most logical and efficient synthetic route to 1-(4-Piperidin-1-yl-phenyl)-ethylamine is through the reductive amination of the corresponding ketone, 4'-(piperidin-1-yl)acetophenone. This precursor is readily available or can be synthesized via nucleophilic aromatic substitution on 4'-fluoroacetophenone with piperidine. Reductive amination is a robust and widely used method for the formation of amines from carbonyl compounds.[1]

One of the classic and effective methods for this transformation is the Leuckart reaction , which utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[2][3][4]

Proposed Synthetic Workflow

Caption: Proposed synthesis of 1-(4-Piperidin-1-yl-phenyl)-ethylamine via the Leuckart reaction.

Detailed Experimental Protocol: Leuckart Reaction

Causality of Experimental Choices: The Leuckart reaction is chosen for its simplicity, employing readily available and inexpensive reagents. The high temperature is necessary to drive the reaction, which involves the in-situ formation of an imine followed by its reduction.[2] The final hydrolysis step is crucial for converting the intermediate N-formyl derivative to the desired primary amine.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of 4'-(piperidin-1-yl)acetophenone with 2.0-3.0 equivalents of ammonium formate.

-

Heating: Heat the mixture to 160-185°C. The reaction is typically carried out neat (without a solvent).[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone.

-

Reaction Quenching and Work-up: After completion (typically several hours), cool the reaction mixture to room temperature. The resulting product is the N-formyl derivative of the target amine.

-

Hydrolysis: Add a solution of hydrochloric acid (e.g., 3M HCl) to the reaction mixture and heat to reflux for 1-2 hours to hydrolyze the formamide.

-

Isolation: Cool the solution and basify with a strong base (e.g., NaOH) to a pH > 12 to deprotonate the amine.

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Self-Validating System: The identity and purity of the final product must be confirmed by analytical methods as described in the following section. The presence of the N-formyl intermediate can be confirmed by IR spectroscopy (strong C=O stretch around 1670 cm⁻¹) and mass spectrometry (molecular ion corresponding to C₁₄H₂₀N₂O) before the hydrolysis step.

Analytical Characterization

As no specific experimental data for 1-(4-Piperidin-1-yl-phenyl)-ethylamine is readily available, the following characterization data is predicted based on the analysis of its structural analog, 1-phenylethylamine, and considering the electronic effects of the 4-piperidin-1-yl substituent.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The piperidin-1-yl group is an electron-donating group, which will influence the chemical shifts of the aromatic protons.

-

¹H NMR:

-

Aromatic Protons: Two doublets are expected in the aromatic region (approx. δ 6.8-7.3 ppm). The protons ortho to the piperidine group will be shifted upfield compared to those ortho to the ethylamine group due to the stronger electron-donating effect of the piperidine nitrogen.

-

Methine Proton (-CH(NH₂)-): A quartet around δ 4.1 ppm, coupled to the methyl protons.

-

Methyl Protons (-CH₃): A doublet around δ 1.4 ppm, coupled to the methine proton.

-

Piperidine Protons: Multiplets in the range of δ 1.5-1.7 ppm (for the β and γ protons) and δ 3.1-3.3 ppm (for the α protons adjacent to the nitrogen).

-

Amine Protons (-NH₂): A broad singlet that can appear over a wide range and is exchangeable with D₂O.

-

-

¹³C NMR:

-

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon attached to the piperidine nitrogen will be significantly shifted downfield.

-

Methine Carbon (-CH(NH₂)-): A signal around δ 50-55 ppm.

-

Methyl Carbon (-CH₃): A signal around δ 20-25 ppm.

-

Piperidine Carbons: Signals for the α-carbons around δ 50 ppm and the β/γ carbons around δ 24-26 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of the synthesized compound.

-

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 204, corresponding to the molecular weight of the compound.

-

Base Peak: The most prominent peak is expected at m/z = 189, resulting from the loss of the methyl group (•CH₃), a characteristic fragmentation of α-methylbenzylamines.

-

Other Fragments: A significant fragment at m/z = 132 is also plausible, arising from cleavage of the C-C bond between the aromatic ring and the ethylamine side chain.

-

The fragmentation of phenethylamines upon electrospray ionization (ESI) can be complex, often involving the loss of NH₃ from the protonated molecule.[8]

Potential Applications and Pharmacological Context

The structural motifs within 1-(4-Piperidin-1-yl-phenyl)-ethylamine suggest several avenues for investigation in drug discovery and development.

Central Nervous System (CNS) Activity

The core phenethylamine structure is a well-established pharmacophore for a wide range of CNS-active drugs, including stimulants, hallucinogens, and antidepressants.[5] These compounds often exert their effects by modulating monoamine neurotransmitter systems (dopamine, norepinephrine, and serotonin). The specific substitution pattern on the phenyl ring and the amine side chain dictates the compound's affinity and selectivity for various receptors and transporters. The 4-piperidin-1-yl group, being a bulky and lipophilic substituent, could significantly alter the pharmacological profile compared to simpler analogs.

Enzyme Inhibition

Derivatives of 4-aminophenyl compounds have been investigated as inhibitors of various enzymes. For instance, certain 4-amino-N-(4-aminophenyl)benzamide analogues have shown activity as inhibitors of DNA methylation.[9] The primary amine of the title compound could serve as a key interaction point with enzymatic targets.

Antimicrobial Properties

Cationic amphiphilic molecules, which this compound would be at physiological pH, are known to possess antimicrobial properties. They can interact with and disrupt the negatively charged membranes of bacteria. The combination of the lipophilic piperidinophenyl moiety and the cationic amino group could confer such activity.

As a Synthetic Building Block

The primary amine of 1-(4-Piperidin-1-yl-phenyl)-ethylamine provides a reactive handle for further chemical modifications. It can be readily derivatized to form amides, ureas, sulfonamides, and other functional groups, making it a valuable intermediate for the synthesis of more complex molecules and chemical libraries for screening purposes.[10][11]

Conclusion

1-(4-Piperidin-1-yl-phenyl)-ethylamine represents a novel chemical entity with significant potential for further investigation. Based on established chemical principles, a reliable synthetic route via the reductive amination of 4'-(piperidin-1-yl)acetophenone is proposed. While experimental data for this specific molecule is scarce, its analytical characteristics and potential biological activities can be reasonably predicted from its structural analogs. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the applications of this promising compound in medicinal chemistry and materials science.

References

-

Nie, H., Zhou, H., Li, X., Li, Y., & Wang, J. (2013). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chinese Journal of Organic Chemistry, 33(11), 2412-2416. (Available at: [Link])

-

Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049. (Available at: [Link])

- Klyuev, M. V., & Rachman, M. (2012). Method for the synthesis of substituted formylamines and substituted amines. U.S. Patent No. 8,329,948 B2. Washington, DC: U.S. Patent and Trademark Office.

-

Sciencemadness Wiki. (2020). Leuckart reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

-

Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. The Journal of Organic Chemistry, 66(15), 5264–5265. (Available at: [Link])

-

Al-Khalaf, A. A., Al-Masoudi, W. A., & Ferwan, K. A. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Sciences, 40(2), 437-464. (Available at: [Link])

-

Moore, M. L. (1949). The Leuckart Reaction. In R. Adams (Ed.), Organic Reactions (Vol. 5, pp. 301-330). John Wiley & Sons, Inc. (Available at: [Link])

-

ATB (Automated Topology Builder). (n.d.). (S)-(-)-1-Phenylethylamine. Retrieved from [Link])

-

Frolov, A. S., Balalaeva, I. V., Novikov, V. V., Orlov, S. A., & Shchekotikhin, A. E. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175. (Available at: [Link])

-

ResearchGate. (n.d.). Fragment and parent ions observed in the mass spectrum of 1-Phenylethylamine. Retrieved from [Link])

-

ResearchGate. (n.d.). Synthesis of N-(4-aminophenyl)-substituted benzamides. Retrieved from [Link])

-

Asakawa, D., Mizuno, H., Sugiyama, E., & Todoroki, K. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 12033–12039. (Available at: [Link])

-

Al-Khalaf, A. A., Al-Masoudi, W. A., & Ferwan, K. A. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Sciences, 40(2), 437-464. (Available at: [Link])

-

ResearchGate. (n.d.). biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. Retrieved from [Link])

-

Matassini, C., Clemente, F., & Goti, A. (2014). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2015(2), 287-311. (Available at: [Link])

-

ResearchGate. (n.d.). Mass fragmentations (m/z values) of phenethylamines and tryptamines. Retrieved from [Link])

-

Sadauskas, M., Vaitekūnas, J., Gasparavičiūtė, R., & Meškys, R. (2023). Metagenomic Type IV Aminotransferases Active toward (R)-Methylbenzylamine. International Journal of Molecular Sciences, 24(6), 5439. (Available at: [Link])

-

Gsänger, S., Bialas, D., Finster, M., Stöbener, K., & Würthner, F. (2015). Synthesis, Spectroscopy, and Computational Analysis of Photoluminescent Bis(aminophenyl)-Substituted Thiophene Derivatives. ChemistryOpen, 4(4), 488–503. (Available at: [Link])

-

ResearchGate. (n.d.). The 1H NMR spectra of a-phenylethylamine. Retrieved from [Link])

-

Lin, H. R., Chen, C. L., & Lin, C. H. (2012). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 17(10), 11556–11571. (Available at: [Link])

-

Gros, C., Fahy, J., Challal, S., Fest-Santini, C., & Arimondo, P. B. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 19(10), 15630–15651. (Available at: [Link])

-

Tsvetkova, B., & Tsvetkov, T. (2023). Antimicrobial activities of amphiphilic derivatives of α-amino acids. Journal of Chemical Technology and Metallurgy, 58(1), 1-12. (Available at: [Link])

-

NP-MRD. (n.d.). n-methyl-1-phenylethylamine 13C NMR Spectrum. Retrieved from [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]

- 3. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]

- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 5. L-1-Phenylethylamine(2627-86-3) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. basjsci.techno-serv.net [basjsci.techno-serv.net]

Technical Monograph: 1-(4-Piperidin-1-yl-phenyl)ethylamine

Chemical Architecture & Physicochemical Profile[1][2]

The compound 1-(4-Piperidin-1-yl-phenyl)ethylamine represents a bifunctional "privileged scaffold" in medicinal chemistry. It combines a lipophilic, basic piperidine ring with a chiral

Structural Definition

Unlike its regioisomer 2-(4-piperidin-1-yl-phenyl)ethylamine (a phenethylamine derivative), the 1-ethyl nomenclature denotes an

| Property | Value / Description |

| IUPAC Name | 1-(4-(piperidin-1-yl)phenyl)ethan-1-amine |

| Molecular Formula | C |

| Molecular Weight | 204.32 g/mol |

| Chiral Center | C1 (Benzylic carbon) |

| pKa (Calc.) | N1 (Piperidine): ~10.1 (Basic) N2 (Primary Amine): ~9.0 |

| LogP (Calc.) | 2.1 – 2.4 (Moderate Lipophilicity) |

| H-Bond Donors/Acceptors | 2 Donors (NH |

Structural Alerts & Reactivity

-

Oxidation Sensitivity: The tertiary piperidine nitrogen is susceptible to N-oxide formation if exposed to strong oxidants (e.g., mCPBA).

-

Nucleophilicity: The primary benzylic amine is more nucleophilic than the steric tertiary amine, allowing for selective acylation or alkylation.

Synthetic Pathways & Process Chemistry

The synthesis of this scaffold requires a robust two-step protocol: Nucleophilic Aromatic Substitution (S

Step 1: Formation of the Piperidinyl Ketone

Reaction: S

-

Precursor: 4'-Fluoroacetophenone.

-

Reagent: Piperidine (3.0 eq), K

CO -

Solvent: DMF or DMSO (Polar aprotic is essential).

-

Conditions: 100°C, 12–16 h.

Process Insight: The electron-withdrawing acetyl group at the para-position activates the fluorine for displacement. Without this group, Pd-catalyzed Buchwald-Hartwig amination would be required.

Step 2: Reductive Amination (The Critical Step)

Reaction: Conversion of 4'-(piperidin-1-yl)acetophenone to the target amine.

-

Reagents: Ammonium Acetate (NH

OAc), Sodium Cyanoborohydride (NaBH -

Solvent: Methanol (MeOH).

-

Additives: Molecular Sieves (3Å) to scavenge water and drive imine formation.

Detailed Protocol (Self-Validating):

-

Imine Formation: Dissolve 4'-(piperidin-1-yl)acetophenone (1.0 eq) in MeOH (0.5 M). Add NH

OAc (10.0 eq). Stir at RT for 2 hours.-

Checkpoint: Monitor by TLC. The ketone spot should fade; a lower R

imine spot may appear (often unstable on silica).

-

-

Reduction: Cool to 0°C. Add NaBH

CN (1.5 eq) portion-wise.-

Safety: NaBH

CN generates HCN at low pH. Maintain pH > 6 or use a scrubber.

-

-

Workup: Quench with 1N NaOH (pH > 10). Extract with DCM.[1]

-

Purification: The product is a racemate. Purify via amine-functionalized silica or standard flash chromatography (DCM/MeOH/NH

).

-

Synthesis Workflow Diagram

Figure 1: Two-step synthetic route from commercial precursors to the target scaffold.

Stereochemistry & Chiral Resolution

Since the reductive amination yields a racemic mixture (50:50 R/S), obtaining the enantiopure form is critical for biological assays.

Classical Resolution (Diastereomeric Salt Formation)

-

Resolving Agent: L-(+)-Tartaric acid or N-Acetyl-L-leucine.

-

Solvent: Ethanol/Water (9:1).

-

Mechanism: The primary amine forms a salt with the acid. The (S)-amine salt often crystallizes differentially from the (R)-amine salt due to packing differences.

Chemo-Enzymatic Kinetic Resolution

For high enantiomeric excess (>99% ee), kinetic resolution using lipases is superior.

-

Enzyme: Candida antarctica Lipase B (CAL-B).

-

Acyl Donor: Ethyl acetate or Isopropyl acetate.

-

Process: The enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-amine untouched.

-

Separation: The resulting amide and free amine have vastly different polarities and are easily separated by chromatography.

Figure 2: Kinetic resolution strategy to isolate the enantiopure (S)-amine.

Medicinal Chemistry Applications

Kinase Inhibition (Hinge Binding)

The 4-piperidinyl-phenyl motif mimics the adenosine ring of ATP.

-

Mechanism: The piperidine nitrogen can form water-mediated hydrogen bonds or ionic interactions with Asp/Glu residues in the kinase active site.

-

Linker Role: The ethylamine tail serves as a vector to extend into the "sugar pocket" or solvent-exposed regions, allowing the attachment of solubilizing groups.

PROTAC Linkers

This scaffold is increasingly used in Proteolysis Targeting Chimeras (PROTACs) .

-

Rigidity: The phenyl ring provides a semi-rigid spacer.

-

Flexibility: The piperidine ring adds a degree of conformational sampling.

-

Connection: The primary amine is readily coupled to E3 ligase ligands (e.g., Thalidomide derivatives) or Warheads via amide coupling.

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be observed.

| Technique | Expected Signal (Approximate) | Interpretation |

| 1H NMR (CDCl | Para-substituted benzene system (AA'BB'). | |

| Benzylic proton (chiral center). | ||

| Piperidine | ||

| Methyl doublet (part of ethyl group). | ||

| 13C NMR | ~150 ppm | Aromatic C-N (ipso). |

| ~50 ppm | Piperidine C- | |

| LC-MS | [M+H] | Protonated molecular ion. |

References

-

PubChem. "2-(4-Piperidin-1-yl-phenyl)-ethylamine Compound Summary."[2] National Library of Medicine. (Note: Record 217327 refers to the beta-isomer; structural data extrapolated for alpha-isomer based on isomeric properties).

-

Nugent, T. C., & El-Shazly, M. (2010). "Chiral Amine Synthesis: Recent Advances and Challenges for Industrial Applications." Advanced Synthesis & Catalysis.

-

Kantam, M. L., et al. (2012).[3] "Ruthenium-catalyzed reductive amination of acetophenone." Journal of Molecular Catalysis A: Chemical.

-

Gassama, A., et al. (2015).[4] "Synthesis of N-Substituted piperidines from piperidone." Journal de la Société Ouest-Africaine de Chimie.

-

Sigma-Aldrich. "2-(2-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride Product Sheet." (Reference for handling piperidinyl-phenyl scaffolds).

Sources

"1-(4-Piperidin-1-yl-phenyl)-ethylamine" synthesis pathway

This technical guide details the synthesis of 1-(4-Piperidin-1-yl-phenyl)-ethylamine , a structural motif relevant to kinase inhibitor development and GPCR ligand research.

Disclaimer: This document is for educational and research purposes only. The target compound and its precursors (specifically piperidine) may be subject to regulatory controls (e.g., DEA List I Chemical in the US, drug precursor regulations in the EU). Ensure full compliance with all local laws and institutional safety protocols before proceeding.

Retrosynthetic Analysis & Strategy

The target molecule features a chiral ethylamine side chain attached to a piperidinyl-substituted phenyl ring. The most robust synthetic strategy employs a convergent approach:

-

Core Assembly: Construction of the C–N bond between the phenyl ring and the piperidine moiety via Nucleophilic Aromatic Substitution (

). -

Functional Group Transformation: Conversion of the acetyl group to a primary amine via Reductive Amination.

Pathway Visualization:

Figure 1: Retrosynthetic disconnection showing the convergent assembly from commercially available 4-fluoroacetophenone.

Step 1: Synthesis of 4-(Piperidin-1-yl)acetophenone

This step utilizes the electron-withdrawing nature of the acetyl group to facilitate nucleophilic attack by piperidine at the para-position, displacing the fluoride ion.

Reaction Scheme:

Materials & Reagents

| Reagent | Equiv.[1] | Role | CAS No. |

| 4-Fluoroacetophenone | 1.0 | Substrate | 403-42-9 |

| Piperidine | 1.5 | Nucleophile | 110-89-4 |

| Potassium Carbonate | 2.0 | Base | 584-08-7 |

| DMSO | Solvent | Polar Aprotic Medium | 67-68-5 |

Experimental Protocol

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 4-Fluoroacetophenone (13.8 g, 100 mmol) and DMSO (50 mL).

-

Addition: Add Potassium Carbonate (27.6 g, 200 mmol) followed by Piperidine (12.8 g, 14.8 mL, 150 mmol).

-

Reaction: Heat the mixture to 95–100°C with vigorous stirring. Monitor by TLC (Eluent: 20% EtOAc/Hexane). The reaction typically reaches completion within 4–6 hours .

-

Workup:

-

Cool the mixture to room temperature.

-

Pour the reaction mass into Ice Water (300 mL) with stirring. The product should precipitate as a solid.

-

Filter the solid and wash copiously with water to remove DMSO and excess base.

-

-

Purification: Recrystallize the crude solid from Hexane/Ethanol (9:1) or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

-

Yield: Expected 85–92%.

-

Appearance: Off-white to pale yellow crystalline solid.

-

Validation Data (Expected):

-

1H NMR (CDCl3, 400 MHz):

7.85 (d, 2H, Ar-H ortho to C=O), 6.88 (d, 2H, Ar-H ortho to N), 3.35 (m, 4H, Piperidine N-CH2), 2.50 (s, 3H, Acetyl CH3), 1.65 (m, 6H, Piperidine C-CH2).

Step 2: Reductive Amination to Target

The ketone intermediate is converted to the primary amine using sodium cyanoborohydride. This method is preferred for its mild conditions and high chemoselectivity.

Reaction Scheme:

Materials & Reagents

| Reagent | Equiv.[1] | Role |

| 4-(Piperidin-1-yl)acetophenone | 1.0 | Substrate |

| Ammonium Acetate | 10.0 | Amine Source |

| Sodium Cyanoborohydride | 1.5 | Reducing Agent |

| Methanol | Solvent | Solvent |

Experimental Protocol

-

Imine Formation: In a dry flask, dissolve 4-(Piperidin-1-yl)acetophenone (2.03 g, 10 mmol) in Methanol (30 mL). Add Ammonium Acetate (7.7 g, 100 mmol) in one portion.

-

Reduction: Add Sodium Cyanoborohydride (NaBH3CN, 0.94 g, 15 mmol).

-

Critical: Perform this step in a fume hood. NaBH3CN is toxic and can generate HCN if acidified.

-

-

Reaction: Stir at room temperature for 24–48 hours . Monitor by TLC or LC-MS.

-

Quench & Workup:

-

Carefully acidify to pH < 2 with concentrated HCl (to decompose excess borohydride and hydrolyze boron complexes). Caution: Gas evolution.

-

Extract the aqueous layer with Ethyl Acetate (2x) to remove unreacted ketone (discard organic layer).

-

Basify the aqueous layer to pH > 12 using 50% NaOH solution.

-

Extract the free amine into Dichloromethane (DCM) (3 x 30 mL).

-

Dry the combined organic layers over anhydrous Na2SO4 and concentrate in vacuo.

-

-

Purification: The crude oil is often sufficiently pure. If necessary, purify via column chromatography (DCM/MeOH/NH4OH 90:9:1) or convert to the hydrochloride salt for crystallization.

Analytical Characterization

Confirm the identity of 1-(4-Piperidin-1-yl-phenyl)-ethylamine using the following parameters:

| Technique | Characteristic Signal | Interpretation |

| 1H NMR | Doublet indicates the methyl group of the ethylamine chain. | |

| 1H NMR | Quartet indicates the methine proton at the chiral center. | |

| 1H NMR | Piperidine protons adjacent to Nitrogen. | |

| 13C NMR | ~138 ppm, ~151 ppm | Aromatic quaternary carbons (ipso to alkyl and ipso to N). |

| Mass Spec | [M+H]+ = 205.17 | Consistent with formula C13H20N2. |

Safety & Industrial Considerations

Piperidine Handling: Piperidine is a DEA List I Chemical (US) and a controlled precursor in many jurisdictions due to its use in the illicit manufacture of PCP and Fentanyl.

-

Storage: Store in a flammables cabinet, segregated from oxidizers.

-

Documentation: Maintain strict inventory logs as required by local regulations (e.g., 21 CFR 1310 in the US).

Process Safety:

-

Sodium Cyanoborohydride: Highly toxic. Contact with acid liberates Hydrogen Cyanide (HCN). Always keep a bleach (hypochlorite) bath nearby to neutralize spills and glassware.

-

Exotherms: The

reaction in DMSO can run away if heated too rapidly. Use a temperature controller.

References

-

Nucleophilic Arom

) of 4-Fluoroacetophenone:-

Protocol adapted from: "Synthesis of p-(4-Propyl-1-piperazinyl)acetophenone." PrepChem. Available at: [Link]

-

-

General Reductive Amination Methodology

-

"Reductive Amination: A Practical Guide." Master Organic Chemistry. Available at: [Link]

-

-

Target Molecule Identification

-

PubChem Compound Summary for 2-(4-Piperidin-1-yl-phenyl)-ethylamine (Isomer Reference). National Center for Biotechnology Information. Available at: [Link]

-

-

Precursor Safety (Piperidine)

-

"List of Regulated Chemicals - Piperidine." U.S. Department of Justice, DEA. Available at: [Link]

-

Sources

Unlocking the Potential of 1-(4-Piperidin-1-yl-phenyl)-ethylamine: A Technical Guide for Novel Drug Discovery

Introduction: The Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry

The piperidine ring is a cornerstone in the architecture of numerous pharmaceuticals, recognized for its prevalence in over twenty classes of drugs and a vast array of natural alkaloids.[1] Its synthetic versatility and ability to confer favorable pharmacokinetic properties have established it as a "privileged scaffold" in drug design. From potent analgesics to innovative anticancer agents and cognition enhancers, the piperidine moiety consistently appears in molecules demonstrating significant biological activity.[2][3][4]

This guide focuses on the untapped potential of a specific, yet under-explored, derivative: 1-(4-Piperidin-1-yl-phenyl)-ethylamine . By examining the structure-activity relationships of related phenylpiperidine and 4-aminopiperidine analogs, we can logically infer and systematically investigate a spectrum of promising research applications for this compound.[2][5] This document serves as a comprehensive resource for researchers, outlining a strategic approach to unlock its therapeutic promise, from initial synthesis to robust preclinical evaluation.

Section 1: Synthesis and Characterization

A reliable and efficient synthesis is the first critical step in exploring the potential of a novel compound. Based on established methodologies for similar structures, such as intermediates for fentanyl and other 4-aminopiperidine derivatives, a plausible and robust synthetic route for 1-(4-Piperidin-1-yl-phenyl)-ethylamine is proposed.[6][7][8]

Proposed Synthetic Pathway: Reductive Amination

A highly effective and common method for synthesizing amines is reductive amination. This approach offers a direct and high-yielding route to the target compound.

Caption: Proposed reductive amination pathway for the synthesis of the target compound.

Step-by-Step Protocol: Reductive Amination

-

Reaction Setup: In a round-bottom flask, dissolve 1-(4-Piperidin-1-yl-phenyl)ethanone (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Amine Source: Add an excess of an ammonia source, like ammonium acetate (e.g., 10 equivalents), to the solution.

-

Reducing Agent: Carefully add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (e.g., 1.5-2 equivalents), portion-wise to the stirring solution. The choice of a milder reducing agent is crucial as it selectively reduces the in-situ formed imine without affecting the ketone starting material.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification:

-

Quench the reaction by carefully adding an aqueous acid solution (e.g., 1M HCl).

-

Wash the aqueous layer with an organic solvent like diethyl ether to remove unreacted starting material.

-

Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 10.

-

Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to yield the pure 1-(4-Piperidin-1-yl-phenyl)-ethylamine.

-

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 2: Hypothesized Research Applications & Biological Rationale

The structural motifs within 1-(4-Piperidin-1-yl-phenyl)-ethylamine—a phenylpiperidine core and an ethylamine side chain—are present in numerous bioactive compounds. This allows us to formulate well-grounded hypotheses for its potential therapeutic applications.

Central Nervous System (CNS) Disorders

The phenylpiperidine scaffold is a classic pharmacophore for CNS-acting agents, most notably the potent opioid analgesic fentanyl and its analogs.[3][5] Furthermore, 4-aminopiperidine derivatives have been identified as a new class of potent cognition-enhancing drugs.[2]

-

Rationale & Potential Targets:

-

Opioid Receptors: The core structure shares similarities with fentanyl precursors like 4-anilino-N-phenethylpiperidine (ANPP), suggesting a potential, albeit likely modulated, affinity for opioid receptors.[9]

-

Sigma Receptors (σR): Many piperidine derivatives exhibit high affinity for sigma receptors (σ₁R and σ₂R), which are implicated in various CNS functions and disorders.[10][11][12] The σ₁R, in particular, is a target for novel analgesics and treatments for neuropsychiatric conditions.[10]

-

Cognition Enhancement: The 4-aminopiperidine substructure is linked to nootropic activity, potentially through modulation of cholinergic or glutamatergic systems.[2]

-

Oncology

Piperidine and its derivatives have demonstrated significant anticancer properties through diverse mechanisms.[4] These include inducing apoptosis, inhibiting cell proliferation, and modulating key signaling pathways.[4]

-

Rationale & Potential Targets:

-

Apoptosis Induction: Structurally related compounds have been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins like BCL-2 and BAX.[4]

-

Signaling Pathway Inhibition: Piperine, a related alkaloid, can inhibit pathways crucial for cancer progression, such as the Wnt/β-catenin and STAT3 signaling pathways.[4]

-

Immune Checkpoint Modulation: Phenylpiperidine derivatives are being investigated as inhibitors of QPCT and QPCTL, enzymes involved in the maturation of CD47, a "don't eat me" signal overexpressed on cancer cells.[13][14] Inhibition of this pathway can enhance phagocytosis of tumor cells by the immune system.[14]

-

Caption: Hypothesized mechanism of action via inhibition of the CD47-SIRPα axis.

Antimicrobial and Antifungal Applications

The 4-aminopiperidine core has been identified as a promising lead structure for the development of novel antifungal agents.[15] These compounds often act by disrupting ergosterol biosynthesis, a critical component of the fungal cell membrane.[15]

-

Rationale & Potential Targets:

Section 3: A Strategic Framework for Preclinical Evaluation

A systematic and tiered approach to screening is essential to efficiently evaluate the therapeutic potential of 1-(4-Piperidin-1-yl-phenyl)-ethylamine.

Caption: A tiered workflow for the preclinical evaluation of the target compound.

Detailed Experimental Protocols

-

Objective: To determine the cytotoxic and anti-proliferative effects of the compound on a panel of human cancer cell lines.

-

Protocol: MTT Cell Viability Assay

-

Cell Seeding: Plate human cancer cells (e.g., from the NCI-60 panel) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 1-(4-Piperidin-1-yl-phenyl)-ethylamine (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.[20][21][22][23]

-

-

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of the compound.

-

Protocol: Broth Microdilution Method

-

Preparation: Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.[24]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[25][26]

-

MBC/MFC Determination: Subculture aliquots from the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[26]

-

-

Objective: To determine the binding affinity of the compound for key CNS targets like opioid and sigma receptors.

-

Protocol: Radioligand Binding Assay

-

Membrane Preparation: Use commercially available cell membranes expressing the human receptor of interest (e.g., µ-opioid, σ₁).

-

Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]DAMGO for µ-opioid, -pentazocine for σ₁), and various concentrations of the test compound.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Analysis: Determine the IC₅₀ value of the test compound and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Data Presentation and Interpretation

All quantitative data from these assays should be summarized in clear, structured tables to facilitate comparison and decision-making.

Table 1: Sample Data Summary for Primary Screening

| Application Area | Assay | Test System | Endpoint | Result (e.g., IC₅₀, MIC, Ki) |

| Oncology | MTT Assay | MCF-7 (Breast Cancer) | IC₅₀ | 15.2 µM |

| MTT Assay | A549 (Lung Cancer) | IC₅₀ | 28.9 µM | |

| Antimicrobial | Broth Microdilution | S. aureus | MIC | 32 µg/mL |

| Broth Microdilution | C. albicans | MIC | 16 µg/mL | |

| CNS | Receptor Binding | µ-Opioid Receptor | Ki | 850 nM |

| Receptor Binding | σ₁ Receptor | Ki | 75 nM |

Conclusion and Future Directions

The compound 1-(4-Piperidin-1-yl-phenyl)-ethylamine represents a novel chemical entity with significant, unexplored potential. The structural alerts within its molecular framework, supported by extensive literature on related piperidine derivatives, strongly suggest promising avenues of investigation in CNS disorders, oncology, and infectious diseases. The synthetic pathway proposed is robust and scalable, enabling the production of sufficient material for comprehensive screening.

The tiered experimental framework outlined in this guide provides a clear, logical, and efficient path forward. Positive results in the initial in vitro assays will trigger progression to more complex mechanistic studies and ultimately to in vivo models to establish efficacy and safety.[27][28] By adopting this systematic approach, research teams can effectively de-risk and advance the development of 1-(4-Piperidin-1-yl-phenyl)-ethylamine, potentially uncovering a novel therapeutic agent to address unmet medical needs.

References

-

Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. Available from: [Link]

-

Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available from: [Link]

-

Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available from: [Link]

- RU2495871C2 - Method of producing fentanyl. Google Patents.

-

4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. PubMed. Available from: [Link]

-

Structure activity relationship of piperidine derivatives. ResearchGate. Available from: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. Available from: [Link]

-

In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. Available from: [Link]

-

Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC - NIH. Available from: [Link]

-

(PDF) Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate. Available from: [Link]

-

Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. Available from: [Link]

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. Available from: [Link]

-

How Do We Determine the Efficacy of an Antibacterial Surface? A Review of Standardised Antibacterial Material Testing Methods. MDPI. Available from: [Link]

-

Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. PubMed. Available from: [Link]

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. Available from: [Link]

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. Available from: [Link]

-

News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. UNODC. Available from: [Link]

-

(PDF) Evaluating protocols for assessing toxicological effects of ethnopharmacological agents on the central nervous system. ResearchGate. Available from: [Link]

-

Phenylpiperidines. Wikipedia. Available from: [Link]

-

In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Available from: [Link]

-

CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

-

Structure–activity relationship of piperidine derivatives with... ResearchGate. Available from: [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available from: [Link]

-

Full article: Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Taylor & Francis. Available from: [Link]

-

Imaging for CNS drug development, practice and considerations. TRACER. Available from: [Link]

-

African Journal of Pharmacy and Pharmacology - antimicrobial and antioxidant activities of piperidine derivatives. Available from: [Link]

-

Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes. Request PDF - ResearchGate. Available from: [Link]

-

Antimicrobial Testing Methods & Procedures Developed by EPA's Microbiology Laboratory. Available from: [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available from: [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available from: [Link]

-

Novel Phenylpiperidine Derivatives as QPCT and QPCTL Inhibitors for Treating Cancer or Fibrotic Diseases. ResearchGate. Available from: [Link]

-

Testing the Effectiveness of Antimicrobials. Microbiology - Lumen Learning. Available from: [Link]

-

Novel Phenylpiperidine Derivatives as QPCT and QPCTL Inhibitors for Treating Cancer or Fibrotic Diseases. PMC - NIH. Available from: [Link]

-

SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. Available from: [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]

-

Strategies to facilitate the discovery of novel CNS PET ligands. PMC - PubMed Central. Available from: [Link]

-

Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. Asian Journal of Research in Chemistry. Available from: [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 5. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 6. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RU2495871C2 - Method of producing fentanyl - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. CAS 21409-26-7: 4-Anilino-N-phenethylpiperidine (ANPP) [cymitquimica.com]

- 10. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Novel Phenylpiperidine Derivatives as QPCT and QPCTL Inhibitors for Treating Cancer or Fibrotic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. academicjournals.org [academicjournals.org]

- 20. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. woah.org [woah.org]

- 25. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]

- 27. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 28. researchgate.net [researchgate.net]

The Evolving Landscape of 1-(4-Piperidin-1-yl-phenyl)-ethylamine Derivatives: A Technical Guide for Drug Discovery

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

In the intricate tapestry of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that exhibit a remarkable propensity for binding to a diverse array of biological targets. The 1-(4-piperidin-1-yl-phenyl)-ethylamine core and its analogs represent such a scaffold, a testament to the power of synergistic pharmacophoric elements. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a deep dive into the synthesis, structure-activity relationships (SAR), and pharmacological profiling of this promising class of compounds. Our exploration is grounded in the principles of scientific integrity, providing not just protocols, but the strategic rationale behind them.

Section 1: The Core Moiety - A Structural and Physicochemical Analysis

The foundational molecule, 1-(4-piperidin-1-yl-phenyl)-ethylamine, and its close isomer, 2-(4-piperidin-1-yl-phenyl)-ethylamine, present a compelling confluence of structural features. The lipophilic phenyl ring, the basic and conformationally restricted piperidine moiety, and the ionizable ethylamine side chain create a tripartite pharmacophore with significant therapeutic potential.

Physicochemical Properties of the Core Scaffold (Predicted)

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀N₂ | PubChem |

| Molecular Weight | 204.31 g/mol | PubChem |

| XLogP3 | 2.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

Note: Data for the 2-(4-piperidin-1-yl-phenyl)-ethylamine isomer is presented as a close analog due to the limited availability of experimental data for the 1-ethylamine isomer.

The strategic placement of the piperidine at the para position of the phenyl ring and the presence of a chiral center in the 1-ethylamine isomer offer multiple vectors for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Section 2: Synthesis of 1-(4-Piperidin-1-yl-phenyl)-ethylamine and Analogs: A Practical Approach

The synthesis of the target scaffold and its derivatives can be efficiently achieved through established synthetic organic chemistry methodologies. A common and logical approach involves the initial construction of the 4-(piperidin-1-yl)acetophenone precursor, followed by reductive amination to introduce the ethylamine side chain.

Synthesis of the Key Intermediate: 4'-(Piperidin-1-yl)acetophenone

A robust method for the synthesis of this key intermediate is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk flask, add 4'-bromoacetophenone (1.0 eq), piperidine (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 eq) with a suitable phosphine ligand (e.g., Xantphos, 0.02-0.10 eq).

-

Solvent and Atmosphere: Add anhydrous toluene or dioxane as the solvent and purge the flask with an inert gas (argon or nitrogen).

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Reductive Amination to Yield 1-(4-Piperidin-1-yl-phenyl)-ethylamine

The conversion of the ketone intermediate to the primary amine can be accomplished via several methods, with the Leuckart-Wallach reaction being a classic and effective choice.[2][3]

Experimental Protocol: Leuckart-Wallach Reaction

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4'-(piperidin-1-yl)acetophenone (1.0 eq) with a large excess of formamide or ammonium formate.[4]

-

Reaction Conditions: Heat the mixture to 160-185 °C for several hours.[5] The progress of the reaction can be monitored by TLC.

-

Hydrolysis: After the initial reaction, the intermediate formamide is hydrolyzed by adding a strong acid (e.g., concentrated HCl) and heating the mixture to reflux.[6]

-

Work-up and Purification: Cool the reaction mixture and basify with a strong base (e.g., NaOH) to a pH > 10. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). The combined organic layers are then washed with water, dried, and concentrated. The final product can be purified by distillation under reduced pressure or by crystallization of a salt form (e.g., hydrochloride).

Caption: Synthetic workflow for 1-(4-Piperidin-1-yl-phenyl)-ethylamine.

Section 3: Structure-Activity Relationships (SAR) - Decoding the Molecular Interactions

The therapeutic utility of this scaffold is underscored by the diverse biological activities exhibited by its derivatives. A systematic analysis of SAR provides invaluable insights for the rational design of next-generation compounds with enhanced potency and selectivity.

Modulation of Monoamine Transporters and Receptors

The phenethylamine backbone is a well-established pharmacophore for interacting with monoamine systems in the central nervous system.[7] Derivatives of the 1-(4-piperidin-1-yl-phenyl)-ethylamine core have shown affinity for dopamine and serotonin receptors.[8][9]

SAR Insights:

-

Substituents on the Phenyl Ring: The introduction of electron-withdrawing or electron-donating groups on the phenyl ring can significantly modulate receptor affinity and selectivity. For instance, in related N-phenylpiperazine analogs, substitutions on the phenyl ring have led to compounds with high affinity and selectivity for the D3 dopamine receptor over the D2 subtype.[10]

-

Modifications of the Ethylamine Side Chain: N-alkylation or N-acylation of the ethylamine can influence receptor binding and functional activity. In a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, N-methylation of the benzamide dramatically enhanced acetylcholinesterase inhibitory activity.[11]

-

Piperidine Ring Modifications: Alterations to the piperidine ring, such as the introduction of substituents or its replacement with other heterocyclic systems, can impact both potency and pharmacokinetic properties.

Quantitative SAR Data for Related Piperidine Derivatives

| Compound/Derivative Class | Target | Activity (IC₅₀/Kᵢ/EC₅₀) | Reference |

| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine | Acetylcholinesterase (AChE) | IC₅₀ = 0.56 nM | [11] |

| N-(piperidin-4-yl)benzamide derivatives (10b, 10j) | HepG2 cell proliferation | IC₅₀ = 0.12 µM, 0.13 µM | [12] |

| 1-(4-aminophenylacetyl)piperidine derivative (V15) | Farnesoid X receptor (FXR) | EC₅₀ = 0.67 nM | [13] |

| 4-Thiophene-3-yl-benzamide N-phenylpiperazines (6a-f) | Dopamine D3 Receptor | Kᵢ = 1.4–43 nM | [10] |

| 4-Thiazolyl-4-ylbenzamide N-piperazine analogs (7a-f) | Dopamine D3 Receptor | Kᵢ = 2.5–31 nM | [10] |

Targeting Other Therapeutically Relevant Proteins

The versatility of the scaffold extends beyond CNS targets. Derivatives have been identified as potent inhibitors of dipeptidyl peptidase IV (DPP4) for the treatment of type 2 diabetes and as modulators of the NLRP3 inflammasome.[14][15]

SAR Insights for DPP4 Inhibition:

-

Constraining the phenethylamine moiety within a piperidinone or piperidine ring has been a successful strategy in developing potent and selective DPP4 inhibitors.[15]

Section 4: Pharmacological Characterization - From Bench to Preclinical Models

A thorough pharmacological evaluation is critical to understanding the therapeutic potential and liability profile of novel derivatives. This involves a tiered approach, from in vitro target engagement to in vivo efficacy and safety assessment.

In Vitro Pharmacological Profiling Workflow

A standard workflow for the in vitro characterization of compounds targeting CNS receptors is outlined below.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing the receptor of interest (e.g., HEK293 cells transfected with human dopamine D2 receptors).

-

Assay Conditions: In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]spiperone for D2 receptors) and varying concentrations of the test compound.

-

Incubation and Termination: Incubate at an appropriate temperature for a defined period to reach equilibrium. The binding reaction is terminated by rapid filtration through glass fiber filters.

-

Detection and Data Analysis: The radioactivity retained on the filters is quantified by liquid scintillation counting. The IC₅₀ values are determined by non-linear regression analysis of the competition binding curves.

Caption: In vitro pharmacological profiling workflow.

Mechanism of Action: Elucidating Signaling Pathways

Phenethylamine derivatives often exert their effects by modulating intracellular signaling cascades downstream of their primary targets. For instance, compounds acting on G protein-coupled receptors (GPCRs) like dopamine and serotonin receptors can influence cyclic AMP (cAMP) levels or intracellular calcium mobilization.

Caption: Generalized GPCR signaling pathway.

Section 5: Future Directions and Concluding Remarks

The 1-(4-piperidin-1-yl-phenyl)-ethylamine scaffold and its analogs continue to be a fertile ground for drug discovery. Future research should focus on:

-

Exploring Novel Therapeutic Areas: The demonstrated activity against a range of targets suggests that these compounds could be explored for new indications.

-

Structure-Based Drug Design: The use of computational modeling and X-ray crystallography can guide the design of more potent and selective analogs.

-

Pharmacokinetic Optimization: A key challenge in drug development is achieving a desirable pharmacokinetic profile. Further modifications to the core structure can improve properties such as metabolic stability and oral bioavailability.

References

-

SciSpace. An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. [Link]

-

PubMed. Piperidin-4-one: the potential pharmacophore. [Link]

-

PubMed Central. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]

-

Hebei University of Technology. Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. [Link]

-

American Elements. 1-[4-(phenylamino)piperidin-1-yl]ethan-1-one. [Link]

- Google Patents. Method for the synthesis of substituted formylamines and substituted amines.

-

Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

- Google Patents. The preparation method of N-phenethyl-4-anilinopiperidine.

-

PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [Link]

-

PubMed. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. [Link]

-

PubChem. 2-(4-Piperidin-1-yl-phenyl)-ethylamine. [Link]

-

ResearchGate. Structure–activity relationship of piperidine derivatives with.... [Link]

-

ACS Publications. Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. [Link]

-

ResearchGate. The affinities for serotonin/dopamine receptors of the compounds 1-4. [Link]

-

MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

-

Scribd. Leuckart Reaction. [Link]

-

PubMed. Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. [Link]

-

Wikipedia. Phenethylamine. [Link]

-

ResearchGate. Synthesis and dopaminergic activity of some E-3-(piperidin-1-yl)-1-(4-substituted phenyl)prop-2-en-1-one derivatives. [Link]

-

PubMed. synthesis and pharmacology of novel 3-benzazecines and 3-benzazonines as potential 5-HT2A and dopamine receptor ligands. [Link]

-

Semantic Scholar. Preparation of Aliphatic Amines by the Leuckart Reaction. [Link]

-

ResearchGate. Direct reductive amination of various acetophenone analogues with N-methylaniline a. [Link]

-

PubMed Central. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. [Link]

-

PubMed Central. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

-

MDPI. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. [Link]

- Google Patents. Improved method for the synthesis of substituted formylamines and substituted amines.

-

ResearchGate. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Semantic Scholar. Natural Product-Inspired Dopamine Receptor Ligands. [Link]

-

Biomolecules & Therapeutics. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. [Link]

-

Semantic Scholar. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini, Francesca Clemente, Franc*. [Link]

-

PubMed Central. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. [Link]

Sources

- 1. 2-(4-Piperidin-1-yl-phenyl)-ethylamine | C13H20N2 | CID 217327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scribd.com [scribd.com]

- 4. scispace.com [scispace.com]

- 5. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]

- 6. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]

- 7. Phenethylamine - Wikipedia [en.wikipedia.org]

- 8. Dopamine/serotonin receptor ligands. Part IV [1]: synthesis and pharmacology of novel 3-benzazecines and 3-benzazonines as potential 5-HT2A and dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Technical Guide: Safety & Handling of 1-(4-Piperidin-1-yl-phenyl)-ethylamine

[1]

CAS Registry Number: 869943-44-2

Chemical Class: Substituted Phenethylamine / Aryl Piperidine

Synonyms: 4-(Piperidin-1-yl)-

Executive Safety Summary & Toxicological Context

Warning: This compound possesses a dual-hazard profile combining chemical corrosivity (characteristic of primary amines and piperidines) with pharmacological potency (characteristic of the amphetamine-like backbone).[1]

Structural Deconstruction & Hazard Prediction

To understand the safety profile without extensive specific toxicological data, we apply a Read-Across approach based on its two primary pharmacophores:[1]

-

The Piperidine Moiety (Position 4):

-

The

-Methyl-Phenethylamine Backbone (Position 1):-

Biological Hazard:[2] This substructure is the scaffold of amphetamine.[1] The addition of the bulky piperidine group at the para-position modulates activity but suggests potential CNS activity (sympathomimetic effects) or Serotonergic activity .[1]

-

Handling Implication: Treat as a High Potency Active Pharmaceutical Ingredient (HPAPI) until IC50/LD50 data proves otherwise.[1]

-

Quantitative Hazard Data (Predicted)

| Property | Value / Classification | Source/Rationale |

| Physical State | Solid (Low melting point) or Oil | Molecular Weight: ~204.3 g/mol |

| Basicity ( | ~10.5 (Piperidine N), ~9.8 (Amine N) | Est. from Piperidine/Amphetamine |

| Skin Corrosion | Category 1B (Causes severe burns) | Primary amine + Basic N |

| Acute Toxicity | Category 3 or 4 (Oral) | Analogous to phenethylamines |

| Target Organs | CNS, Respiratory Tract, Eyes | Structure-Activity Relationship (SAR) |

Operational Handling Protocols

Engineering Controls & Containment

Due to the potential for CNS activity and corrosivity, standard fume hoods are insufficient if the compound is in dry powder form (dust generation).[1]

-

Primary Containment: Class II Biological Safety Cabinet (BSC) or Powder Containment Balance Enclosure.

-

Airflow Velocity: Minimum 0.5 m/s (100 fpm) face velocity.

-

Filtration: HEPA (H14) filtration required for exhaust to prevent environmental release of bioactive dust.[1]

Personal Protective Equipment (PPE) Matrix

-

Respiratory: N95 (minimum) for liquid handling; P100/P3 respirator for solid handling outside an enclosure.[1]

-

Dermal: Double-gloving strategy.[1]

-

Ocular: Chemical splash goggles (ANSI Z87.1).[1] Note: Safety glasses are insufficient due to the corrosive nature of the amine vapor.[1]

Solubilization & Stability[1]

-

Solubility: Highly soluble in organic solvents (DCM, Methanol, DMSO). Moderately soluble in water (alkaline pH).[1]

-

Salt Formation: The free base is prone to oxidation (turning yellow/brown).[1] It is strongly recommended to convert the free base to a hydrochloride (HCl) or fumarate salt for long-term storage.[1]

-

Protocol: Dissolve free base in diethyl ether; add 1M HCl in ether dropwise; filter the precipitate.[1]

-

Emergency Response & First Aid

Exposure Response Workflow

This compound reacts with mucosal membranes.[1] Speed is critical to prevent permanent eye damage or systemic absorption.[1]

Figure 1: Immediate response decision tree for amine exposure.[1]

Medical Management Notes[1][6][7]

-

Mechanism: The compound is a cationic amphiphile.[1] It may induce phospholipidosis in chronic exposure, but acute risks are chemical burn and adrenergic storm.[1]

-

Contraindication: Do NOT use acidic neutralizing agents (vinegar) on skin/eyes; the exothermic reaction will worsen the burn.[1]

-

Antidote: No specific antidote.[1][4] Treat sympathomimetic symptoms (tachycardia, agitation) with benzodiazepines.

Synthesis & Waste Management[1]

Neutralization of Spills

Spills of the free base should not be wiped up directly with paper towels (risk of fire/fumes).[1]

-

Cover: Apply a spill pillow or an inert absorbent (Vermiculite/Sand).[1]

-

Neutralize: Treat the absorbed material with a dilute solution of Sodium Bisulfate (

) or weak Citric Acid to form a non-volatile salt.[1] -

Disposal: Collect in a container marked "Hazardous Waste: Toxic/Corrosive Organic Basic."[1]

Handling Workflow Diagram

Figure 2: Step-by-step operational workflow for handling the compound in a research setting.[1]

References

-

PubChem. 2-(4-Piperidin-1-yl-phenyl)-ethylamine (Structural Analog Safety Data). National Library of Medicine.[1] [Link]

-

Fisher Scientific. Safety Data Sheet: N-Phenylethylenediamine (Corrosive Amine Handling). [Link][1]

-

UNODC. Guidelines for the safe handling of synthetic opioids and amines for law enforcement and customs officers. [Link]

Spectroscopic Characterization of 1-(4-Piperidin-1-yl-phenyl)-ethylamine: A Technical Guide

Introduction

1-(4-Piperidin-1-yl-phenyl)-ethylamine is a disubstituted aromatic amine with potential applications in pharmaceutical and materials science research. As with any novel compound, unequivocal structural elucidation is paramount. This guide provides an in-depth analysis of the expected spectroscopic characteristics of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental data for this specific molecule is not widely published, this document leverages established spectroscopic principles and data from analogous structures to provide a robust predictive framework for its characterization. This approach is designed to guide researchers in the identification and verification of 1-(4-Piperidin-1-yl-phenyl)-ethylamine in a laboratory setting. The molecular formula for this compound is C₁₃H₂₀N₂ with a molecular weight of 204.31 g/mol [1].

Molecular Structure

To facilitate the interpretation of spectroscopic data, the structure of 1-(4-Piperidin-1-yl-phenyl)-ethylamine is presented below, with atoms numbered for NMR assignment purposes.

Caption: Predicted major fragmentation pathways for 1-(4-Piperidin-1-yl-phenyl)-ethylamine in mass spectrometry.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 400.

-

Detection: The ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and complementary set of data for the unequivocal identification of 1-(4-Piperidin-1-yl-phenyl)-ethylamine. The predicted spectroscopic data presented in this guide, based on fundamental principles and analysis of related structures, serves as a valuable reference for researchers working with this compound. Experimental verification of these predictions will confirm the structure and purity of synthesized 1-(4-Piperidin-1-yl-phenyl)-ethylamine, which is a critical step in any research and development endeavor.

References

- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.

-

1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). - ResearchGate. Available at: [Link]

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o - CORE. Available at: [Link]

-

2-(4-Piperidin-1-yl-phenyl)-ethylamine - PubChem. Available at: [Link]

-

N-Phenyl-4-piperidinamine - NIST WebBook. Available at: [Link]

-

Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach - PMC - NIH. Available at: [Link]

-

Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Available at: [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. Available at: [Link]

-

1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies - SciSpace. Available at: [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDIES OF N-(2,4-DINITRO-PHENYL)-N'-(2,3,5,6-TETRAPHENYLPIPERIDIN- 4-YLIDINE)-HYDRAZINE - ResearchGate. Available at: [Link]

-